2-(Aminomethyl)-4-(trifluoromethyl)aniline
Overview
Description
2-(Aminomethyl)-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of an aminomethyl group and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of aniline derivatives, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . Another approach involves the nucleophilic substitution of a suitable precursor with trifluoromethylating agents like trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production of 2-(Aminomethyl)-4-(trifluoromethyl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethyl group can influence the reactivity and orientation of the substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives, including the original amine.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
2-(Aminomethyl)-4-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-(trifluoromethyl)aniline involves its interaction with molecular targets through its functional groups. The aminomethyl group can form hydrogen bonds and participate in nucleophilic reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence various biological pathways and molecular targets, making the compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)aniline: Lacks the aminomethyl group, making it less versatile in certain chemical reactions.
4-(Trifluoromethyl)aniline: Similar structure but without the aminomethyl group, affecting its reactivity and applications.
2-Chloro-5-(trifluoromethyl)aniline: Contains a chloro group instead of an aminomethyl group, leading to different chemical properties and uses
Uniqueness
2-(Aminomethyl)-4-(trifluoromethyl)aniline is unique due to the presence of both the aminomethyl and trifluoromethyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes the compound valuable in various research and industrial contexts.
Properties
IUPAC Name |
2-(aminomethyl)-4-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)6-1-2-7(13)5(3-6)4-12/h1-3H,4,12-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVMBUDSNDEGEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CN)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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